4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1883289-99-3
VCID: VC16568811
InChI: InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C7H8F3IN2
Molecular Weight: 304.05 g/mol

4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

CAS No.: 1883289-99-3

Cat. No.: VC16568811

Molecular Formula: C7H8F3IN2

Molecular Weight: 304.05 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole - 1883289-99-3

Specification

CAS No. 1883289-99-3
Molecular Formula C7H8F3IN2
Molecular Weight 304.05 g/mol
IUPAC Name 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole
Standard InChI InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3
Standard InChI Key OHJPJDOEHDNEIV-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1I)CCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. Key substituents include:

  • Iodine at the 4-position, enhancing electrophilic reactivity.

  • Methyl group at the 3-position, contributing to steric and electronic effects.

  • 3,3,3-Trifluoropropyl chain at the 1-position, introducing fluorophilic characteristics .

The IUPAC name, 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole, reflects this substitution pattern. Its canonical SMILES representation, CC1=NN(C=C1I)CCC(F)(F)F\text{CC1=NN(C=C1I)CCC(F)(F)F}, underscores the spatial arrangement of functional groups .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1883289-99-3
Molecular FormulaC7H8F3IN2\text{C}_7\text{H}_8\text{F}_3\text{IN}_2
Molecular Weight304.05 g/mol
InChIKeyOHJPJDOEHDNEIV-UHFFFAOYSA-N
XLogP32.8 (predicted)

Comparative Structural Analysis

Compared to analogs like 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 2379944-83-7), the trifluoropropyl group in this compound extends alkyl chain length, potentially improving lipid solubility and metabolic stability . The iodine atom’s polarizability also distinguishes it from chlorine- or bromine-substituted pyrazoles, influencing its reactivity in cross-coupling reactions .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The synthesis typically proceeds via nucleophilic substitution or cyclization reactions. A common approach involves:

  • Formation of the pyrazole core: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Iodination: Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Alkylation: Introduction of the 3,3,3-trifluoropropyl group via alkyl halides or Mitsunobu reactions .

Reactions are conducted under inert atmospheres at temperatures ranging from 0°C to reflux, with yields optimized to 60–75% after chromatography .

Process Optimization

Key parameters affecting yield and purity include:

  • Temperature control: Excessive heat during iodination can lead to ring decomposition.

  • Solvent selection: Polar aprotic solvents like DMF enhance alkylation efficiency .

  • Catalyst use: Palladium catalysts improve regioselectivity in cross-coupling steps .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.8–3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count3

Stability Considerations

The compound is stable under inert conditions but susceptible to:

  • Photodegradation: Iodine substituents may undergo homolytic cleavage under UV light.

  • Hydrolysis: Acidic or basic conditions can cleave the trifluoropropyl chain .

Applications in Research and Industry

Medicinal Chemistry

The trifluoropropyl group enhances membrane permeability, making the compound a candidate for:

  • Kinase inhibitors: Pyrazole derivatives often target ATP-binding sites in kinases .

  • Antimicrobial agents: Halogenated pyrazoles exhibit activity against Gram-positive bacteria .

Agrochemical Development

Fluorinated pyrazoles are leveraged in:

  • Herbicides: Disruption of plant amino acid synthesis.

  • Insecticides: Interaction with insect GABA receptors .

Organic Synthesis

The iodine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling access to biaryl structures for materials science .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrazole Derivatives

CompoundMolecular FormulaKey SubstituentsApplications
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazoleC7H8F3IN2\text{C}_7\text{H}_8\text{F}_3\text{IN}_2I, CF₃CH₂CH₂Drug intermediates
4-Iodo-3-(trifluoromethyl)-1H-pyrazoleC4H2F3IN2\text{C}_4\text{H}_2\text{F}_3\text{IN}_2I, CF₃Antimicrobial agents
4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoleC6H6F3IN2\text{C}_6\text{H}_6\text{F}_3\text{IN}_2I, CF₃CH₂Catalysis studies

The extended alkyl chain in 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole improves lipid solubility compared to shorter-chain analogs, enhancing its suitability for blood-brain barrier penetration in CNS drug development .

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